molecular formula C16H15BrO6 B13926134 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester

Cat. No.: B13926134
M. Wt: 383.19 g/mol
InChI Key: OJKLNPBRACFIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with various functional groups

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The bromination and acetylation steps are carried out using bromine and acetic anhydride, respectively, under controlled conditions to ensure selective substitution at the desired positions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents. For example:

    2-Naphthalenecarboxylic acid: Lacks the additional substituents but shares the core structure.

    4-Acetyloxy-2-naphthalenecarboxylic acid: Similar but without the bromine and methoxy groups.

    8-Bromo-5,6-dimethoxy-2-naphthalenecarboxylic acid: Similar but without the acetyloxy group. The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrO6

Molecular Weight

383.19 g/mol

IUPAC Name

methyl 4-acetyloxy-8-bromo-5,6-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H15BrO6/c1-8(18)23-12-6-9(16(19)22-4)5-10-11(17)7-13(20-2)15(21-3)14(10)12/h5-7H,1-4H3

InChI Key

OJKLNPBRACFIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.